![molecular formula C22H28N4O B5554676 3-({2-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5554676.png)
3-({2-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine
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Overview
Description
Synthesis Analysis
The synthesis of complex spirocyclic compounds, including imidazo[1,2-a]pyridine and isoquinoline derivatives, involves polar [3+2] cycloaddition reactions of isatin-3-imines with pyridinium and isoquinolinium ylides. These methods are characterized by their operational simplicity, high yields, and the use of easily accessible starting materials (Mokhtari, Seifi, Saheb, & Sheibani, 2015). Additionally, the development of robust, high-yielding processes for the synthesis of key building blocks in biologically active compounds showcases the advancements in the field (Mowrey, Reif, Milkiewicz, & Allwein, 2018).
Molecular Structure Analysis
Studies on tropane-3-spiro-4'(5')-imidazolines revealed insights into the molecular structure through 1H and 13C NMR spectroscopy and X-ray diffraction. These analyses showed that compounds display preferred conformations, with the pyrrolidine and piperidine rings adopting specific configurations, which are crucial for their biological activity (Whelan, Iriepa, Gálvez, Orjales, Beriša, Labeaga, García, Uceda, Sanz-Aparicio, & Fonseca, 1995).
Chemical Reactions and Properties
The chemical reactions involving spiro compounds, such as the cycloaddition of azomethine ylides, play a significant role in synthesizing novel compounds with potential biological activities. These reactions afford spiro compounds with high yields and regioselectivity, demonstrating the chemical versatility and reactivity of these structures (Kumar, Ranjith, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2009).
Physical Properties Analysis
The physical properties of spiro compounds, such as solubility, melting point, and stability, are influenced by their complex molecular structures. For instance, the unique behavior of spiro compounds in 1H-NMR spectra in deuteriochloroform reveals conformational changes, which are essential for understanding their physical characteristics (Abe, Kakehi, Suga, Okumura, & Itoh, 2010).
properties
IUPAC Name |
[4-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]-spiro[2.4]heptan-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O/c27-21(19-14-22(19)7-1-2-8-22)25-11-5-18(6-12-25)20-24-10-13-26(20)16-17-4-3-9-23-15-17/h3-4,9-10,13,15,18-19H,1-2,5-8,11-12,14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGIYLUICRCIKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC2C(=O)N3CCC(CC3)C4=NC=CN4CC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-({2-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine |
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